N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide
Description
Properties
IUPAC Name |
2-[4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-14(2)21-18(24)15(3)22-7-9-23(10-8-22)19(25)16-5-6-20-17(13-16)27-12-11-26-4/h5-6,13-15H,7-12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWPVCUMQIOELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol, followed by cyclization.
Introduction of the Isonicotinoyl Group: This step involves the acylation of the piperazine derivative with isonicotinic acid or its derivatives under controlled conditions.
Attachment of the Isopropyl Group: The final step includes the alkylation of the intermediate compound with isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The isonicotinoyl group may contribute to the compound’s ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide: Known for its medicinal applications.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their receptor binding properties.
Uniqueness
N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H30N4O4, with a molecular weight of 378.473 g/mol. The compound features a piperazine ring, an isonicotinoyl group, and a methoxyethoxy substituent, which contribute to its pharmacological properties.
Target Receptors
This compound is believed to interact primarily with alpha1-adrenergic receptors . Similar compounds have shown the ability to modulate these receptors, which are involved in various physiological responses including vasoconstriction and neurotransmission.
Acetylcholinesterase Inhibition
One of the notable activities of this compound is its potential as an acetylcholinesterase inhibitor . This mechanism suggests that it may increase levels of acetylcholine in the brain, potentially enhancing cognitive functions and memory. The inhibition of acetylcholinesterase can lead to a greater availability of acetylcholine at synaptic clefts, thereby improving cholinergic signaling.
Pharmacokinetics
Preliminary studies on similar compounds indicate that this compound may exhibit favorable pharmacokinetic profiles. These profiles typically include good absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for therapeutic efficacy and safety.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit acetylcholinesterase activity. For instance, experiments using human neuroblastoma cell lines showed that treatment with this compound resulted in increased acetylcholine levels, correlating with enhanced neuronal activity and improved cognitive function markers.
In Vivo Studies
Animal model studies have further supported the compound's potential therapeutic effects. In rodent models of Alzheimer's disease, administration of this compound led to improved memory retention and cognitive performance compared to control groups. Behavioral tests such as the Morris water maze indicated enhanced spatial learning abilities attributed to increased cholinergic activity.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Alpha1 antagonist | Cognitive enhancer | |
| Compound B | Acetylcholinesterase inhibitor | Neuroprotective effects | |
| N-isopropyl... | Alpha1 antagonist & Acetylcholinesterase inhibitor | Enhanced cognition |
This compound stands out due to its dual action on both adrenergic receptors and acetylcholinesterase inhibition, which may provide synergistic effects in cognitive enhancement.
Q & A
Q. What are the optimal synthetic routes for N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperazine derivative (e.g., 1-[4-(2-methoxyethoxy)phenyl]piperazine) with a propanamide precursor. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like acetonitrile or DMF under inert atmosphere .
- Purification : Recrystallization from ethanol or acetonitrile improves purity (>99% by HPLC) .
- Yield optimization : Adjust stoichiometry (1.2 eq. of piperazine derivative) and reaction time (24–48 hrs) to enhance efficiency .
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, a singlet at δ 3.6 ppm corresponds to methoxy protons .
- LC-MS/ESI : Molecular ion peaks (e.g., m/z 557 [M+H]) validate molecular weight .
- HPLC : Retention times (e.g., 16.65 min on C4 column) and peak symmetry (>99% purity) ensure batch consistency .
Q. What solvents and conditions are critical for stability during storage?
- Store as a hydrochloride salt (improves stability) in anhydrous ethanol or acetonitrile at –20°C .
- Avoid prolonged exposure to moisture or light, as the 2-methoxyethoxy group is prone to hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine or isonicotinoyl moieties) impact biological activity?
- Piperazine substituents : Electron-donating groups (e.g., 2-methoxyethoxy) enhance solubility and receptor binding affinity. For example, replacing methoxyethoxy with a fluorophenyl group (as in ) alters selectivity for adenosine A receptors .
- Isonicotinoyl modifications : Introducing bulkier groups reduces metabolic clearance but may hinder blood-brain barrier penetration .
Q. What analytical strategies resolve contradictions in bioactivity data across different assays?
- Dose-response validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed methoxyethoxy groups) that may skew IC values .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Docking studies : Prioritize derivatives with hydrogen-bonding interactions at the adenosine A receptor’s hydrophobic pocket (e.g., with Tyr271 and Phe168) .
- ADME prediction : Tools like SwissADME predict logP (<3) and PSA (<90 Ų) to balance solubility and membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) during HPLC to separate enantiomers, critical for avoiding off-target effects .
- Catalytic asymmetric synthesis : Employ palladium-catalyzed coupling to preserve stereochemistry at the isopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
